molecular formula C15H19NO2 B4058686 (2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one

Cat. No.: B4058686
M. Wt: 245.32 g/mol
InChI Key: SYQZMMKXAWAPBK-QXMHVHEDSA-N
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Description

(2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one: is an organic compound characterized by a cyclohexanone core with a substituted aniline group

Properties

IUPAC Name

(2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h7-11,16H,2-6H2,1H3/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQZMMKXAWAPBK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C\2/CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one typically involves the condensation of 4-ethoxyaniline with cyclohexanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imine linkage.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with enhanced reactivity.

    Substitution: Substituted aromatic compounds with diverse functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, it serves as a probe to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Dichloroaniline: An aniline derivative with chlorine substituents.

    Flubendiamide: A phthalic acid diamide used as an insecticide.

    Manganese(II) iodide: A metal iodide with applications in various chemical reactions.

Uniqueness: (2Z)-2-[(4-ethoxyanilino)methylidene]cyclohexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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